ethyl 2-cyano-3-(2-pyridinyl)acrylate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPIXOUQAVXJRI-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CC=N1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position on Pyridine Ring
The 2-pyridinyl group distinguishes this compound from analogues like methyl 3-(3-pyridinyl)acrylates or derivatives with 4-methylphenyl substituents. For example:
- Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate (CAS: 1203500-12-2) introduces an amino group at the 2-position of the pyridine, enhancing nucleophilicity and altering coordination properties .
Key Insight : The 2-pyridinyl group in the target compound facilitates π-π stacking and metal coordination, critical in catalysis or crystal engineering, whereas phenyl or substituted pyridinyl groups modify solubility and reactivity .
Ester Group Variations
Ethyl esters (e.g., the target compound) generally exhibit higher lipophilicity than methyl esters, influencing bioavailability in drug candidates. For instance:
Cyano Group Impact
The α-cyano group stabilizes the acrylate’s electron-deficient double bond, enhancing reactivity in cycloadditions or nucleophilic attacks. Similar cyano-containing compounds, such as (E/Z)-ethyl 2-cyano-3-(4-nitro-3-(tetrahydrofuran-3-yl-oxy)phenylamino)acrylate, are used in high-temperature syntheses (e.g., 256°C in Dowtherm A), suggesting thermal stability .
Physical and Commercial Properties
Note: The target compound’s discontinued status contrasts with halogenated pyridinyl acrylates, which remain available for specialized applications .
Q & A
Q. What are the common synthetic routes for ethyl 2-cyano-3-(2-pyridinyl)acrylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with 2-pyridinecarboxaldehyde in the presence of a base (e.g., sodium ethoxide). This method ensures efficient production with yields >70% under optimized conditions (60–80°C, anhydrous ethanol solvent). Alternative routes include acid-catalyzed esterification of 2-pyridineacetic acid derivatives. Purity is enhanced via recrystallization from ethanol or column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, resolving bond lengths and angles (e.g., C-C bond disorder in polymorphs). Complementary methods include:
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Anti-inflammatory activity : Carrageenan-induced rat paw edema models, measuring inhibition of prostaglandin synthesis .
- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa, HEK-293) to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound derivatives for enhanced bioactivity?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking screens interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). For example, substituents at the pyridinyl ring (e.g., electron-withdrawing groups) improve binding affinity by 15–20% in silico, guiding experimental synthesis .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for polymorphic forms?
Polymorphs (e.g., monoclinic vs. orthorhombic) may exhibit varying FT-IR/NMR profiles. SCXRD identifies lattice parameters (e.g., space group P2₁/c), while differential scanning calorimetry (DSC) detects thermal transitions (melting points ±5°C). Rietveld refinement reconciles powder XRD patterns with computational models .
Q. How do reaction kinetics and flow chemistry parameters influence scalable synthesis of this compound?
Continuous-flow reactors enhance reproducibility by controlling residence time (2–5 min) and temperature (70°C). Design of Experiments (DoE) optimizes variables (e.g., molar ratio, catalyst loading). For example, a 3:1 ethyl cyanoacetate-to-aldehyde ratio in microfluidic channels achieves 85% conversion vs. 65% in batch reactors .
Q. What statistical methods are used to analyze contradictory bioactivity data across studies?
Meta-analysis with weighted Z-scores identifies outliers (e.g., IC₅₀ variability due to assay conditions). Multivariate regression correlates substituent effects (Hammett σ values) with activity trends. For instance, para-substituted analogs show a 30% increase in anti-inflammatory efficacy compared to ortho derivatives .
Q. How does the compound interact with indoor surfaces in environmental chemistry studies?
Adsorption on silica or cellulose surfaces is quantified via quartz crystal microbalance (QCM). Reactivity with ozone (indoor oxidant) is monitored by FT-IR, revealing degradation products like pyridine-2-carboxylic acid. Such studies inform environmental fate models .
Methodological Tables
Q. Table 1. Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | 78 | 98 | NaOEt, ethanol, 70°C, 4h | |
| Acid-catalyzed esterification | 65 | 92 | H₂SO₄, reflux, 6h |
Q. Table 2. Bioactivity Data
| Assay Type | IC₅₀ (μM) | Model System | Key Finding | Reference |
|---|---|---|---|---|
| DPPH scavenging | 45.2 | In vitro | Comparable to ascorbic acid | |
| Anti-inflammatory | 12.7 | Rat paw edema | 58% inhibition at 50 mg/kg | |
| Cytotoxicity (HeLa) | >100 | MTT assay | Low toxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
